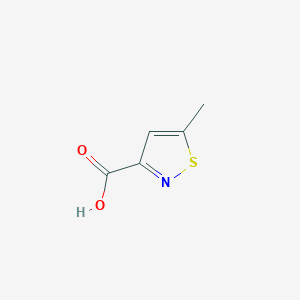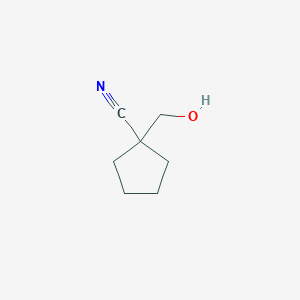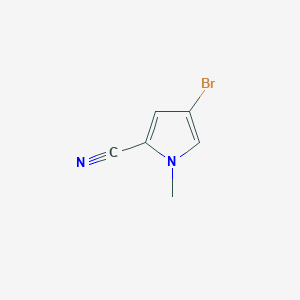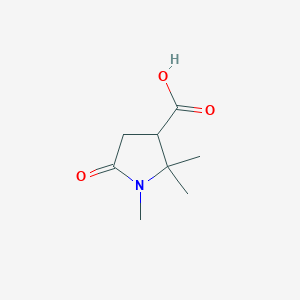![molecular formula C11H22ClNO2 B1525666 4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride CAS No. 1220033-22-6](/img/structure/B1525666.png)
4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride
Vue d'ensemble
Description
4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is a chemical compound with the CAS Number: 1220033-22-6 . Its molecular weight is 235.75 . The IUPAC name for this compound is 4-((2-(allyloxy)ethoxy)methyl)piperidine hydrochloride .
Molecular Structure Analysis
The linear formula of 4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride is C11H22ClNO2 . The InChI code for this compound is 1S/C11H21NO2.ClH/c1-2-7-13-8-9-14-10-11-3-5-12-6-4-11;/h2,11-12H,1,3-10H2;1H .Applications De Recherche Scientifique
Parkinsonism Research
4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride has been studied in the context of Parkinsonism. A study highlighted that certain chemicals, including analogs of piperidine, could selectively damage cells in the substantia nigra, leading to parkinsonism, which was observed in patients using an illicit drug intravenously (Langston et al., 1983).
Analgesic and Sedative Research
The compound has been associated with studies on analgesics and sedatives. Hydroxyzine, structurally related to piperidine, is used primarily to treat anxiety and as a sedative/hypnotic. It operates without impairing mental acuity, possibly by suppressing activity in certain subcortical areas of the CNS (Johnson, 1982).
Cancer Treatment Research
The metabolite SN-38, derived from Irinotecan which has a piperidine moiety, is implicated in treatment-related diarrhea, a side effect of the cancer treatment. The study explored the relationship between glucuronidation rates of SN-38 and gastrointestinal toxicity (Gupta et al., 1994). Another study on a different anticoagulant, MD 805, with a piperidine structure, showed it to be effective without significant platelet activation, suggesting its utility in anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).
Psychiatric Disorder Research
Studies have also explored compounds with piperidine structures for psychiatric disorders. For instance, CX516, an ampakine modulating the AMPA receptor, was tested as a sole agent in patients with schizophrenia but showed no clear improvement in psychosis or cognition (Marenco et al., 2002). CPT-11, another compound with a piperidine ring, showed promise in phase II trials for various cancers, but its use was limited by severe hematological and gastrointestinal effects (Rowinsky et al., 1994).
Receptor Occupancy Research
The compound DU 125530, with a piperazine-piperidine structure, was studied for its potential in treating anxiety and mood disorders by targeting 5-HT(1A) receptors. The study highlighted its tolerability and dose-dependent receptor occupancy (Rabiner et al., 2002).
Safety And Hazards
Propriétés
IUPAC Name |
4-(2-prop-2-enoxyethoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-7-13-8-9-14-10-11-3-5-12-6-4-11;/h2,11-12H,1,3-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTVTTBMAFDAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



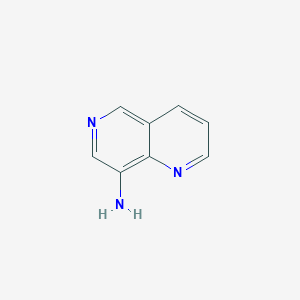
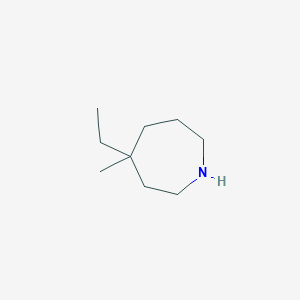
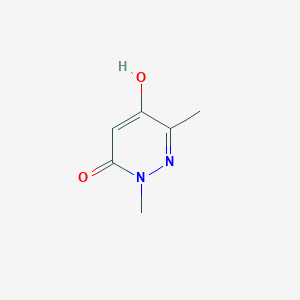
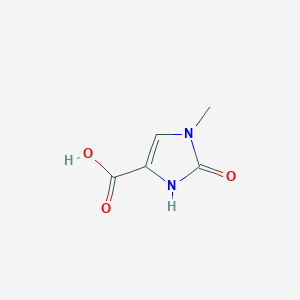
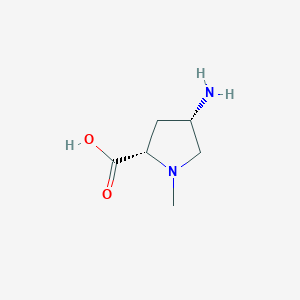
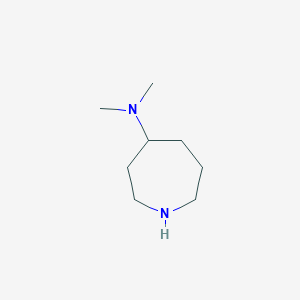

![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)
